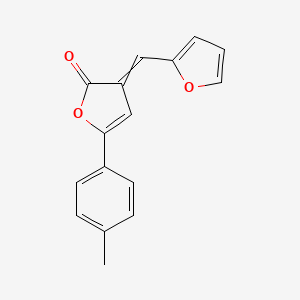
2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- is an organic compound that belongs to the furanone family This compound is characterized by its unique structure, which includes a furanone ring substituted with a furanylmethylene group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-furylaldehyde with 4-methylphenylacetic acid in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furanone ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydrofuranones.
Scientific Research Applications
2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Furanone, 3-(2-furanylmethylene)-5-phenyl-
- 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-chlorophenyl)-
- 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methoxyphenyl)-
Uniqueness
2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. This substitution can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
Properties
CAS No. |
65095-25-2 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-(furan-2-ylmethylidene)-5-(4-methylphenyl)furan-2-one |
InChI |
InChI=1S/C16H12O3/c1-11-4-6-12(7-5-11)15-10-13(16(17)19-15)9-14-3-2-8-18-14/h2-10H,1H3 |
InChI Key |
NIFJDUGWNTVUIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=CO3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















